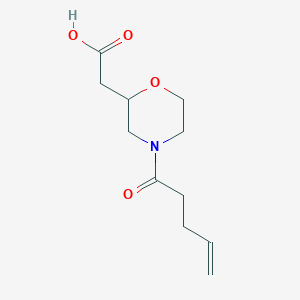
2-(4-Pent-4-enoylmorpholin-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Pent-4-enoylmorpholin-2-yl)acetic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as PEMA and is a derivative of morpholine. In
Mechanism of Action
The mechanism of action of PEMA is not fully understood. However, it is believed to inhibit the activity of COX-2 enzyme by binding to its active site. This prevents the conversion of arachidonic acid to prostaglandins, which are responsible for inflammation and pain.
Biochemical and Physiological Effects
PEMA has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. It has also been shown to reduce the production of reactive oxygen species (ROS) which are responsible for oxidative stress and cellular damage. PEMA has been found to inhibit the activity of COX-2 enzyme which is responsible for the production of prostaglandins that cause inflammation and pain.
Advantages and Limitations for Lab Experiments
PEMA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in medicinal chemistry and pharmacology. However, PEMA has some limitations. Its mechanism of action is not fully understood, and it may have off-target effects that could affect the interpretation of experimental results.
Future Directions
There are several future directions for the research of PEMA. One potential area of research is the development of PEMA-based drugs for the treatment of inflammatory diseases such as arthritis. Another area of research is the investigation of the mechanism of action of PEMA and its potential off-target effects. Additionally, PEMA could be used as a tool compound to investigate the role of COX-2 enzyme in various physiological and pathological processes.
Synthesis Methods
PEMA can be synthesized by reacting morpholine with acryloyl chloride in the presence of a base such as triethylamine. The reaction yields 2-(4-Pent-4-enoylmorpholin-2-yl)acetic acid as a white solid with a melting point of 105-107°C. The purity of the compound can be confirmed by using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
PEMA has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. PEMA has also been found to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme which is responsible for the production of prostaglandins that cause inflammation and pain. This makes PEMA a potential candidate for the development of drugs for the treatment of inflammatory diseases such as arthritis.
properties
IUPAC Name |
2-(4-pent-4-enoylmorpholin-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-2-3-4-10(13)12-5-6-16-9(8-12)7-11(14)15/h2,9H,1,3-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGJINCMKJFGME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCOC(C1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Pent-4-enoylmorpholin-2-yl)acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[(E)-3-(2-fluorophenyl)prop-2-enoyl]morpholin-2-yl]acetic acid](/img/structure/B7579735.png)
![N-[(2-chlorophenyl)methyl]-2-morpholin-2-ylacetamide](/img/structure/B7579751.png)
![2-[4-(1H-pyrrole-2-carbonyl)morpholin-2-yl]acetic acid](/img/structure/B7579754.png)
![2-[[(5-Chlorofuran-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579762.png)
![2-[4-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]morpholin-2-yl]acetic acid](/img/structure/B7579766.png)
![2-[4-(2-Chloro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7579767.png)

![6-methoxy-N-[1-(oxolan-2-yl)ethyl]pyrimidin-4-amine](/img/structure/B7579788.png)
![2-[4-(4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl)morpholin-2-yl]acetic acid](/img/structure/B7579795.png)
![2-[4-[3-(Dimethylamino)benzoyl]morpholin-2-yl]acetic acid](/img/structure/B7579804.png)
![3-[(8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonylamino)methyl]benzoic acid](/img/structure/B7579821.png)
![2-[[3-(4-Fluorophenyl)propanoylamino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579824.png)
![(2R)-2-(8-oxa-3-azabicyclo[3.2.1]octane-3-carbonylamino)butanoic acid](/img/structure/B7579839.png)
![2-[4-[Cyclohexyl(methyl)sulfamoyl]morpholin-2-yl]acetic acid](/img/structure/B7579853.png)